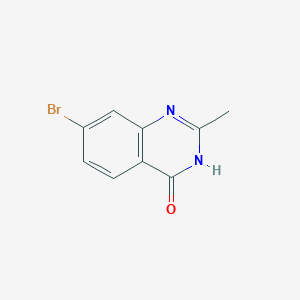

7-Bromo-2-methylquinazolin-4(3H)-one

Description

Structure

2D Structure

Propriétés

IUPAC Name |

7-bromo-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVNWVONJDMTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625908 | |

| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403850-89-5 | |

| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-methylquinazolin-4(3H)-one: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-2-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and general principles of quinazolinone chemistry to offer valuable insights for research and development.

Introduction and Significance

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged structures in drug discovery.[1][2] The introduction of a bromine atom and a methyl group to the quinazolinone core, as in this compound, can significantly modulate its physicochemical properties and biological activity. This guide explores the foundational chemical properties, synthesis, and potential therapeutic applications of this specific derivative.

Table 1: Core Properties of this compound [3][4]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| CAS Number | 403850-89-5 |

digraph "7_Bromo_2_methylquinazolin_4_3H_one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="N"]; h [label=""]; i[label="N"]; j [label="O"]; k [label="Br"]; l [label="CH3"];

a -- b[dir=none]; b -- c [dir=none]; c -- d [dir=none]; d -- e [dir=none]; e -- f [dir=none]; f -- a[dir=none]; a -- g [dir=none]; g -- h [dir=none]; h -- i[dir=none]; i -- f [dir=none]; c -- k [dir=none]; h -- j [style=double, dir=none]; g -- l [dir=none]; b -- h [dir=none]; }

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol

This protocol is a representative example based on common synthetic methods for this class of compounds.

Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

-

To a round-bottom flask, add 2-amino-4-bromobenzoic acid and an excess of acetic anhydride.

-

Heat the mixture under reflux for a sufficient period (typically 2-4 hours) to ensure complete cyclization.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the excess acetic anhydride and acetic acid by-product under reduced pressure to yield the crude 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one in a suitable solvent such as glacial acetic acid or a deep eutectic solvent like choline chloride:urea.[5]

-

Add a source of ammonia, such as ammonium acetate or formamide.

-

Heat the reaction mixture, typically at reflux, and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified this compound.

Caption: Representative synthesis workflow for this compound.

Expected Spectroscopic Characteristics

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from the analysis of similar structures.[7][8]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H) in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the bromo and other substituents. A singlet for the methyl group (3H) around δ 2.0-2.5 ppm. A broad singlet for the N-H proton, typically at a high chemical shift (>10 ppm).[9] |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 160-170 ppm. Aromatic carbons in the δ 110-150 ppm region. The methyl carbon signal in the upfield region (δ 20-25 ppm).[10] |

| IR (Infrared) | A sharp C=O stretching vibration around 1680-1700 cm⁻¹. N-H stretching vibration as a broad band around 3200-3400 cm⁻¹. C-H stretching of the aromatic ring and methyl group in the 2800-3100 cm⁻¹ region. C-Br stretching vibration in the fingerprint region. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight (239.07 for C₉H₇BrN₂O). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be expected. |

Physicochemical Properties and Basicity

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

Quinazolinones are generally considered weak bases.[11] The basicity arises from the nitrogen atoms in the heterocyclic ring. The pKa value is a quantitative measure of this basicity. While the experimental pKa of this compound has not been reported, predictions for related quinazolinone derivatives can provide an estimate. For instance, the predicted pKa for 6-bromo-2-methyl-3-phenyl-4(3H)-quinazolinone is approximately 1.83.[12] The position of the bromo substituent and the presence of the 2-methyl group will influence the electron density on the nitrogen atoms and thus the precise pKa value. The electron-withdrawing nature of the bromine atom is expected to decrease the basicity compared to the unsubstituted 2-methylquinazolin-4(3H)-one.

Solubility

The solubility of quinazolinone derivatives is highly dependent on the substituents. The parent quinazolinone scaffold has limited aqueous solubility. The presence of the bromine atom, a lipophilic substituent, is likely to further decrease its solubility in water. Conversely, it is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. For drug development purposes, formulation strategies may be required to enhance its aqueous solubility.

Potential Biological Activities and Therapeutic Applications

The quinazolinone scaffold is associated with a wide array of biological activities. The introduction of a bromine atom can often enhance these properties.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated the potent cytotoxic effects of bromo-substituted quinazolinone derivatives against various cancer cell lines.[13][14][15] For example, certain 6-bromo-quinazoline derivatives have shown significant activity against breast (MCF-7) and colon (SW480) cancer cell lines.[16] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][17][18][19][20]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[21] Inhibitors of PARP have emerged as a promising class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[22][23] The quinazolinone scaffold has been identified as a potential pharmacophore for the design of PARP inhibitors. While there is no direct evidence for this compound as a PARP inhibitor, its structural similarity to known quinazolinone-based PARP inhibitors suggests this as a plausible area for investigation.

Experimental Protocol: PARP Inhibition Assay

Several commercial kits are available to measure PARP-1 activity. These assays are typically based on the detection of poly(ADP-ribose) (PAR) formation.[11][14]

-

Reaction Setup: In a 96-well plate, combine the PARP enzyme, a histone-coated plate (or biotinylated histone), and the test compound (this compound) at various concentrations.

-

Initiation: Start the reaction by adding a solution containing NAD⁺ and activated DNA.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for PARylation of the histones.

-

Detection: Wash the plate and add an antibody that specifically recognizes PAR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

-

Measurement and Analysis: Measure the signal using a plate reader and calculate the percent inhibition of PARP activity to determine the IC₅₀ value.

Caption: Postulated mechanism of PARP inhibition.

Conclusion

This compound is a promising heterocyclic compound with potential applications in drug discovery, particularly in the development of anticancer agents. Its synthesis is achievable through established chemical routes, and its physicochemical properties can be predicted based on its structural features. While specific biological data for this compound is currently limited, the known activities of related bromo-substituted quinazolinones suggest that it warrants further investigation for its cytotoxic effects and its potential as a PARP inhibitor. This technical guide provides a foundational understanding to aid researchers in the exploration of this and similar quinazolinone derivatives.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]

- 4. 403850-89-5 | this compound - AiFChem [aifchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identify each of the following compounds from the 1H NMR data and... | Study Prep in Pearson+ [pearson.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7-Bromo-2-methylquinazoline-4-carboxylic acid | C10H7BrN2O2 | CID 105516093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. bds.berkeley.edu [bds.berkeley.edu]

- 20. MTT (Assay protocol [protocols.io]

- 21. Quinazolinone synthesis [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

An In-depth Technical Guide to the Structural Elucidation of 7-Bromo-2-methylquinazolin-4(3H)-one

Foreword: The Imperative for Unambiguous Characterization

In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is of paramount importance, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The precise substitution pattern on the quinazolinone ring dictates its pharmacological profile and mechanism of action.[2][3] Therefore, the unambiguous structural elucidation of novel derivatives, such as 7-Bromo-2-methylquinazolin-4(3H)-one, is not merely a procedural step but the foundational bedrock upon which all subsequent research, development, and intellectual property claims are built.

This guide provides a comprehensive, field-proven methodology for the complete structural characterization of this compound. We will move beyond a simple recitation of techniques, instead focusing on the integrated analytical strategy, the causality behind experimental choices, and the cross-validation of data to construct an irrefutable structural proof.

Foundational Physicochemical & Synthetic Profile

Prior to embarking on spectroscopic analysis, a foundational profile of the target compound is established. This includes its basic physicochemical properties and a conceptual understanding of its synthesis, which can inform potential side-products or isomers.

A common and efficient route for the synthesis of the quinazolinone core involves the condensation of a substituted anthranilic acid derivative.[4] For the target molecule, this typically involves the reaction of 2-amino-4-bromobenzoic acid with N-acetylanthranilic acid or a similar C2 source, followed by cyclization. Understanding this pathway is critical for anticipating potential isomeric impurities, such as 5-Bromo or 6-Bromo-2-methylquinazolin-4(3H)-one, which must be differentiated during analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [5] |

| Molecular Weight | 239.07 g/mol | [5] |

| CAS Number | 403850-89-5 | [5] |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

| IUPAC Name | This compound | [5] |

The Integrated Spectroscopic Elucidation Workflow

The definitive structural confirmation of this compound relies on a synergistic approach, where each analytical technique provides a unique and complementary piece of the structural puzzle. Our workflow prioritizes a sequence of analyses from mass spectrometry for molecular weight confirmation to multi-dimensional NMR for precise atomic mapping.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) serves as the first line of analytical evidence. Its primary roles are to confirm the molecular weight and, critically in this case, to verify the presence of a single bromine atom.

Key Analytical Insights:

-

Molecular Ion Peak: Using electrospray ionization (ESI) in positive mode, the spectrum is expected to show a protonated molecular ion ([M+H]⁺). Given the molecular weight of ~239.07, we anticipate a cluster of peaks at m/z 240 and 242.

-

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern with a peak intensity ratio of approximately 1:1.[6][7] The observation of this 1:1 doublet at m/z 240/242 is definitive proof of the presence of one bromine atom in the molecule.

-

Fragmentation Analysis: Tandem MS (MS/MS) can provide further structural confirmation. The fragmentation of quinazolinone cores often involves characteristic losses.[8]

Protocol 1: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL using the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ESI mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition (Full Scan): Acquire data in positive ESI mode over a mass range of m/z 50-500 to observe the protonated molecular ion.

-

Data Acquisition (MS/MS): Perform a product ion scan on the precursor ions at m/z 240 and 242 to generate a fragmentation spectrum.

-

Data Analysis: Confirm the accurate mass of the molecular ion and its elemental composition. Analyze the isotopic distribution to confirm the 1:1 ratio for bromine. Interpret the fragmentation pattern to corroborate the core structure.[9]

NMR Spectroscopy: Mapping the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in the molecule. Experiments are typically conducted in a deuterated solvent such as DMSO-d₆, which is effective at solubilizing quinazolinones and has a well-characterized residual solvent peak for referencing.[10]

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The quinazolinone core contains three aromatic protons. The bromine at position 7 significantly influences their chemical shifts and coupling patterns. We expect to see:

-

H-5: A doublet, due to coupling with H-6.

-

H-6: A doublet of doublets, coupling to both H-5 and H-8.

-

H-8: A doublet, due to coupling with H-6. The substitution pattern can be confirmed through analysis of the coupling constants (J-values).

-

-

Methyl Group (δ ~2.5 ppm): The methyl group at the C2 position is expected to appear as a sharp singlet, as it has no adjacent protons. Its chemical shift is characteristic of a methyl group attached to an sp² carbon in a heterocyclic system.[11]

-

Amide Proton (δ >12.0 ppm): The N-H proton at position 3 is typically a broad singlet at a very downfield chemical shift in DMSO-d₆, a characteristic feature of quinazolinones.[12][13]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (δ ~162 ppm): The C4 carbonyl carbon is one of the most downfield signals.

-

Aromatic/Heterocyclic Carbons (δ 115-155 ppm): Seven distinct signals are expected in this region, corresponding to the remaining carbons of the quinazolinone ring system. The carbon directly attached to the bromine (C7) will show a reduced intensity and a chemical shift influenced by the halogen.

-

Methyl Carbon (δ ~22 ppm): The C2-methyl carbon will appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) |

| C2-CH₃ | ~2.5 | s | ~22 |

| N3-H | >12.0 | br s | - |

| C2 | - | - | ~154 |

| C4 | - | - | ~162 |

| C4a | - | - | ~121 |

| C5 | ~8.0 | d | ~128 |

| C6 | ~7.6 | dd | ~129 |

| C7 | - | - | ~120 |

| C8 | ~7.9 | d | ~118 |

| C8a | - | - | ~148 |

Note: These are predicted values based on data from similar quinazolinone structures.[11][12][13] Actual values may vary slightly.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal resolution.[14]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans. Use standard parameters with a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing & Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) or TMS. Integrate ¹H signals and analyze chemical shifts and coupling constants to assign the protons. Assign carbon signals based on chemical shifts and comparison with literature data for analogous compounds.[9]

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing a molecular "fingerprint."

Expected Characteristic Absorption Bands:

-

N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹, characteristic of the amine N-H bond in the lactam ring.

-

C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1670-1690 cm⁻¹, indicative of the conjugated amide carbonyl group.[15]

-

C=N and C=C Stretches: A series of bands in the 1615-1450 cm⁻¹ region, corresponding to the C=N bond and the aromatic ring vibrations.

X-Ray Crystallography: The Definitive Proof

For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[16] This technique determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and absolute configuration.[17]

Protocol 3: X-Ray Crystallography (Conceptual)

-

Crystal Growth: The rate-limiting step is often growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure, yielding a three-dimensional electron density map. This map is used to build and refine a molecular model, ultimately providing precise bond lengths, bond angles, and atomic coordinates.[17]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a process of logical deduction, built upon a foundation of complementary spectroscopic data. The mass spectrum confirms the elemental formula and the presence of bromine. The infrared spectrum verifies the core functional groups. Finally, NMR spectroscopy provides the definitive map of the atomic framework, allowing for the unambiguous assignment of the substitution pattern. Each piece of data, when considered in isolation, provides clues; when integrated, they provide irrefutable proof. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing research and development in the critical field of medicinal chemistry.

References

- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7-Bromoquinazolin-4(3H)-one|CAS 194851-16-6 [benchchem.com]

- 5. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. ijpscr.info [ijpscr.info]

- 13. rsc.org [rsc.org]

- 14. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one

Foreword: The Quinazolinone Scaffold in Modern Chemistry

The quinazolinone core is a privileged heterocyclic scaffold that is prominently featured in a multitude of natural products and synthetic organic compounds.[1][2] Its derivatives are the subject of intense research due to their vast and potent biological activities, which span anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, among others.[2][3][4][5] The strategic functionalization of the quinazolinone ring system allows for the fine-tuning of its pharmacological profile, making it a cornerstone in drug discovery and development.[4][5] This guide provides a detailed exploration of a robust and widely adopted synthetic pathway to a specific, functionalized derivative: 7-Bromo-2-methylquinazolin-4(3H)-one, a valuable building block for creating more complex bioactive molecules.

Strategic Overview: The Benzoxazinone Route

The most reliable and frequently employed strategy for the synthesis of 2-methyl-substituted quinazolin-4(3H)-ones proceeds through a key intermediate, a 2-methyl-4H-3,1-benzoxazin-4-one.[3][6][7][8] This multi-step approach offers high yields and relatively straightforward purifications. The synthesis begins with a readily available substituted anthranilic acid, which undergoes acylation and subsequent cyclization to form the benzoxazinone ring. This stable intermediate is then converted to the target quinazolinone via ammonolysis.

This pathway can be conceptually divided into three primary stages:

-

N-Acylation: Introduction of the 2-methyl group precursor.

-

Dehydrative Cyclization: Formation of the reactive benzoxazinone intermediate.

-

Ring Transformation: Conversion of the benzoxazinone to the quinazolinone core.

Below is a visual representation of this synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Part 1: Mechanistic Insights and Experimental Causality

A deep understanding of the mechanism at each step is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Acylation of 2-Amino-4-bromobenzoic Acid

The synthesis commences with 2-amino-4-bromobenzoic acid, a substituted anthranilic acid.[9][10] The primary objective of this initial step is to selectively acylate the amino group.

-

Reaction: 2-Amino-4-bromobenzoic acid is treated with acetic anhydride. The nucleophilic amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of N-acetyl-2-amino-4-bromobenzoic acid.

-

Expertise & Causality: Acetic anhydride is the reagent of choice as it is inexpensive, effective, and can also serve as the solvent. The amino group is a significantly stronger nucleophile than the carboxylate anion under these conditions, ensuring high selectivity for N-acylation over O-acylation. The bromine atom at the 4-position is an electron-withdrawing group, which technically reduces the nucleophilicity of the amine.[9] However, this effect is moderate, and the reaction proceeds efficiently, often with gentle heating to ensure completion.[9]

Step 2: Cyclization to 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

The N-acylated intermediate is now primed for intramolecular cyclization to form the benzoxazinone ring.

-

Reaction: The N-acetyl-2-amino-4-bromobenzoic acid is heated, typically at reflux in excess acetic anhydride.[7][9] This promotes a dehydrative cyclization, yielding the 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate.

-

Trustworthiness & Self-Validation: This cyclization is a robust and high-yielding transformation.[11] The excess acetic anhydride serves a dual purpose: it acts as a dehydrating agent, driving the equilibrium towards the cyclized product by removing the water molecule formed during the reaction, and it can also function as the solvent. The formation of the stable, six-membered benzoxazinone ring is the thermodynamic driving force for this step.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[9]

Step 3: Ammonolysis and Ring Transformation

The final step involves the conversion of the benzoxazinone intermediate into the target quinazolinone.

-

Reaction: The isolated 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one is reacted with a source of ammonia, such as ammonium acetate in glacial acetic acid or aqueous ammonia.[3][7][13]

-

Authoritative Grounding: The mechanism of this transformation is well-established.[12][14] The nitrogen nucleophile (ammonia) attacks the electrophilic C4 carbonyl carbon of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acyl-aminobenzamide intermediate. This flexible intermediate then undergoes a subsequent intramolecular cyclization, where the terminal amide nitrogen attacks the other carbonyl carbon, followed by dehydration to yield the highly stable, aromatic this compound.[3][7]

Part 2: Experimental Protocol and Data

The following section provides a representative, step-by-step laboratory protocol synthesized from established methodologies.[6][7][9]

Detailed Synthesis Protocol

Step A: Synthesis of 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

-

Acylation: To a solution of 2-Amino-4-bromobenzoic acid (1.0 equivalent) in a suitable solvent such as pyridine or dioxane, add acetic anhydride (1.2 equivalents) dropwise at room temperature.[9]

-

Reaction Monitoring: Stir the mixture at 50-60 °C and monitor the reaction's progress using TLC until the starting material is no longer visible.

-

Cyclization: Increase the temperature and heat the mixture at reflux in the excess acetic anhydride for 1-2 hours to facilitate cyclization to the benzoxazinone.[7][9]

-

Work-up & Isolation: After completion, cool the reaction mixture. Remove the excess acetic anhydride under reduced pressure. Triturate the resulting residue with a non-polar solvent (e.g., hexane) to precipitate the solid 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one.

-

Purification: Filter the solid product, wash with cold ether, and dry under vacuum. The product can be recrystallized if further purity is required.

Step B: Synthesis of this compound

-

Reaction Setup: Suspend the 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 equivalent) from Step A and ammonium acetate (2-3 equivalents) in glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The suspension should dissolve as the reaction progresses.

-

Product Precipitation: Cool the reaction mixture to room temperature, then pour it into a beaker of cold water.

-

Isolation and Purification: The solid product will precipitate out of the aqueous solution. Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any residual acetic acid and salts, followed by a wash with cold ethanol and hexanes.

-

Drying: Dry the final white or off-white solid product, this compound, under vacuum.

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Conditions | Product |

| A | 2-Amino-4-bromobenzoic acid | Acetic Anhydride | Acetic Anhydride, Pyridine | 50-60°C, then Reflux | 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one |

| B | 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | Ammonium Acetate | Glacial Acetic Acid | Reflux | This compound |

Part 3: Visualization of Key Chemical Transformations

The following diagrams illustrate the detailed chemical structures and transformations involved in the synthesis.

Caption: Key structural transformations in the synthesis pathway.

Conclusion

The synthesis of this compound via the benzoxazinone intermediate route is a highly efficient and well-documented method. It relies on fundamental organic chemistry principles, including nucleophilic acyl substitution, intramolecular cyclization, and ring-opening/ring-closing cascades. By understanding the causality behind each experimental choice—from reagent selection to reaction conditions—researchers can reliably produce this valuable heterocyclic building block for further elaboration in medicinal and materials chemistry applications.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 2-氨基-4-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Bot Verification [chiet.edu.eg]

- 12. uomosul.edu.iq [uomosul.edu.iq]

- 13. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Data of 7-Bromo-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 7-Bromo-2-methylquinazolin-4(3H)-one. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities.[1] A thorough understanding of the spectroscopic properties of substituted quinazolinones like this compound is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This document details the theoretical underpinnings and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.

Physicochemical Properties

Before delving into the spectroscopic data, a summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O[2] |

| Molecular Weight | 239.07 g/mol [2] |

| CAS Number | 403850-89-5[2] |

| Appearance | White to off-white solid |

Molecular Structure

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Typical spectral parameters include a spectral width of 0-14 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using proton broadband decoupling.

-

A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Typical spectral parameters include a spectral width of 0-200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | N3-H |

| ~8.0 | d | 1H | H-5 |

| ~7.8 | d | 1H | H-8 |

| ~7.6 | dd | 1H | H-6 |

| ~2.4 | s | 3H | C2-CH₃ |

Interpretation:

-

The downfield singlet at approximately 12.3 ppm is characteristic of the acidic N-H proton of the quinazolinone ring system. This peak is often broad due to quadrupole broadening and chemical exchange.

-

The aromatic region is expected to display an ABC spin system. The proton at the 5-position (H-5) is anticipated to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. H-8 is expected to appear as a doublet, and H-6 as a doublet of doublets due to coupling with both H-5 and H-8.

-

The upfield singlet at around 2.4 ppm corresponds to the three protons of the methyl group at the C2 position.

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C4 (C=O) |

| ~155 | C2 |

| ~148 | C8a |

| ~137 | C6 |

| ~128 | C5 |

| ~127 | C8 |

| ~122 | C4a |

| ~119 | C7 |

| ~22 | C2-CH₃ |

Interpretation:

-

The most downfield signal, around 162 ppm, is assigned to the carbonyl carbon (C4).

-

The signals for the aromatic and heterocyclic carbons appear in the range of 119-155 ppm. The carbon bearing the bromine atom (C7) is expected to be shifted upfield due to the heavy atom effect.

-

The upfield signal at approximately 22 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1610 | Medium | C=N Stretch |

| ~1590, 1480 | Medium | Aromatic C=C Stretch |

| ~800 | Strong | C-Br Stretch |

Interpretation:

-

The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibration, indicating the presence of the secondary amide group in the quinazolinone ring.

-

The strong, sharp peak around 1680 cm⁻¹ is a key diagnostic band for the carbonyl (C=O) stretching of the amide group.

-

Absorptions in the 1610-1480 cm⁻¹ range are attributed to the C=N and aromatic C=C stretching vibrations.

-

The presence of a strong band around 800 cm⁻¹ is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

Instrumentation and Data Acquisition (Electron Impact - EI):

-

Instrument: A mass spectrometer with an Electron Impact (EI) ionization source.

-

Sample Introduction: A small amount of the solid sample is introduced via a direct insertion probe.

-

The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

MS Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic isotopic peaks due to the presence of bromine.

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | High | [M]⁺ (Molecular Ion) |

| 210/212 | Moderate | [M - CO]⁺ |

| 183/185 | Moderate | [M - CO - HCN]⁺ |

| 159 | Moderate | [M - Br]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 238 and 240 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Common fragmentation pathways for quinazolinones involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).

-

A significant fragment at m/z 159 would correspond to the loss of the bromine radical.

Caption: Proposed MS Fragmentation Pathway

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive spectroscopic profile of this compound. The characteristic signals in each spectrum, from the proton and carbon chemical shifts in NMR to the vibrational frequencies in IR and the fragmentation pattern in MS, serve as a unique fingerprint for this molecule. This detailed guide serves as a valuable resource for researchers in the positive identification and characterization of this important heterocyclic compound.

References

In Silico Prediction of 7-Bromo-2-methylquinazolin-4(3H)-one Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide presents a comprehensive, in-silico workflow to predict the bioactivity of a specific derivative, 7-Bromo-2-methylquinazolin-4(3H)-one. Leveraging established computational methodologies, this document provides researchers, scientists, and drug development professionals with a robust framework for hypothesis generation and candidate prioritization, thereby accelerating early-phase drug discovery. We will detail the protocols for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, grounding each step in established scientific principles and best practices.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of these failures can be attributed to unforeseen issues with a compound's efficacy, pharmacokinetics, or toxicity profile.[4][5] In silico, or computational, approaches offer a powerful strategy to mitigate these risks by providing early, predictive insights into a molecule's potential behavior.[6][7] By simulating interactions at a molecular level and building predictive models from existing data, we can screen vast chemical spaces, prioritize promising candidates, and identify potential liabilities before committing significant resources to laboratory synthesis and testing.[5][8]

This guide focuses on this compound, a member of the pharmacologically significant quinazolinone class. Derivatives of this scaffold are known to target critical cellular machinery, including Epidermal Growth Factor Receptor (EGFR) and tubulin in cancer, as well as bacterial enzymes like penicillin-binding proteins (PBPs).[9][10][11][12] Our objective is to construct a logical, evidence-based in silico assessment of this specific molecule, providing a blueprint that can be adapted for other novel chemical entities.

The workflow is designed around three core predictive pillars:

-

Molecular Docking: To predict the binding affinity and interaction patterns of the compound against validated protein targets.

-

QSAR Modeling: To correlate the compound's structural features with biological activity based on data from analogous compounds.

-

ADMET Prediction: To forecast the pharmacokinetic and toxicity profile of the molecule, assessing its "drug-likeness."

This multi-faceted approach ensures a holistic preliminary evaluation, grounded in the principles of computational chemistry and cheminformatics.

The Subject Molecule: this compound

Before initiating any computational analysis, the structure of the molecule of interest must be accurately defined.

-

IUPAC Name: this compound

-

CAS Number: 403850-89-5

-

Canonical SMILES: CC1=NC2=C(C=CC(Br)=C2)C(=O)N1[13]

-

Molecular Formula: C₉H₇BrN₂O

-

Molecular Weight: 239.07 g/mol [13]

This SMILES (Simplified Molecular Input Line Entry System) string is the key identifier used to generate the 2D and 3D representations required for all subsequent computational steps. Various online tools can be used for this conversion.[6][7][14][15][16]

Predictive Workflow: A Step-by-Step Technical Protocol

The in-silico prediction pipeline is a sequential process where the output of one stage informs the next. This ensures a logical flow from broad interaction potential to specific, property-based predictions.

Caption: High-level in-silico to experimental workflow.

Part 1: Molecular Docking Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction, typically as a binding energy score.[17] A more negative score generally indicates a more favorable interaction.[1][18]

Based on the established activities of the quinazolinone scaffold, we have selected three high-value protein targets for analysis:

-

Anticancer (Tyrosine Kinase Inhibition): Epidermal Growth Factor Receptor (EGFR) Kinase Domain. Overexpression of EGFR is a hallmark of many cancers. Quinazolines like Gefitinib and Erlotinib are approved EGFR inhibitors.[6][19] We will use the crystal structure of EGFR in complex with Erlotinib.

-

PDB ID: 1M17[20]

-

-

Anticancer (Antimitotic): Tubulin at the Colchicine Binding Site. Quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][21][22] We will target the well-defined colchicine binding site.

-

PDB ID: 1SA0[23]

-

-

Antimicrobial (Anti-MRSA): Penicillin-Binding Protein 2a (PBP2a). This enzyme is crucial for cell wall synthesis in Methicillin-resistant Staphylococcus aureus (MRSA), and quinazolinones have been identified as inhibitors.[12]

-

PDB ID: 4CJN[12]

-

This protocol outlines the standard procedure using the widely adopted AutoDock Vina software.[1][18][24][25][26]

Step 1: Preparation of the Receptor (Protein)

-

Download Structure: Obtain the protein's crystal structure in PDB format from the RCSB Protein Data Bank (e.g., 1M17 for EGFR).[20]

-

Clean Protein: Load the PDB file into a molecular visualization tool like AutoDock Tools (ADT). Remove all non-essential components, such as water molecules and co-crystallized ligands/ions.[14][24]

-

Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is critical for correctly calculating electrostatic interactions and hydrogen bonds.

-

Assign Charges: Compute and assign partial charges (e.g., Kollman or Gasteiger charges) to each atom.[14]

-

Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Preparation of the Ligand (this compound)

-

Generate 3D Structure: Convert the ligand's SMILES string (CC1=NC2=C(C=CC(Br)=C2)C(=O)N1) into a 3D structure in SDF or MOL2 format using an online converter or a program like Open Babel.[14]

-

Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a crucial step for realistic docking.[14]

-

Load and Prepare in ADT: Open the energy-minimized ligand file in ADT. The software will automatically detect rotatable bonds.

-

Save as PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

-

Define the Binding Site: The grid box defines the three-dimensional space where Vina will search for binding poses. For a known target, the box should be centered on the position of the co-crystallized ligand in the original PDB file.[14][24]

-

Set Dimensions: The size of the box should be large enough to accommodate the entire ligand and allow for rotational and translational movement within the binding pocket.

Step 4: Running AutoDock Vina and Analyzing Results

-

Configuration File: Create a text file specifying the paths to the receptor PDBQT, ligand PDBQT, and the coordinates and dimensions of the grid box.

-

Execute Vina: Run the Vina executable from the command line, pointing to the configuration file.

-

Analyze Output: Vina will generate a PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol).

-

Visualization: Load the receptor and the output ligand poses into a visualization software (e.g., PyMOL, Chimera) to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding site.[1]

Caption: Detailed workflow for molecular docking.

Part 2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities.[27] A robust QSAR model can predict the activity of novel compounds before they are synthesized.[7][10]

This protocol follows the five principles for QSAR model validation established by the Organisation for Economic Co-operation and Development (OECD).[9][28]

Step 1: Data Set Preparation (OECD Principle 1: A defined endpoint)

-

Data Collection: Compile a dataset of structurally related quinazolinone compounds with experimentally determined biological activity against a single, well-defined endpoint (e.g., IC₅₀ values for EGFR inhibition). This data can be sourced from chemical databases like ChEMBL or from the scientific literature.

-

Data Curation: Standardize the chemical structures and ensure the consistency and quality of the biological activity data. Convert all activity data to a uniform format (e.g., pIC₅₀ = -log(IC₅₀)).

-

Dataset Splitting: Rationally divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).[1][2][8][19] The training set is used to build the model, while the test set is held back for external validation. Rational division methods like the Kennard-Stone algorithm are preferred over random splitting to ensure both sets span the chemical space of the dataset.

Step 2: Molecular Descriptor Calculation (OECD Principle 2: An unambiguous algorithm)

-

Descriptor Generation: For each molecule in the training and test sets, calculate a wide range of molecular descriptors. These are numerical values that represent various aspects of the molecule's physicochemical properties (e.g., LogP, molecular weight), topology, and electronic features.[20] Open-source software like PaDEL-Descriptor or web servers can be used for this purpose.

-

Descriptor Pre-processing: Remove constant or highly correlated descriptors to reduce redundancy and the risk of overfitting.

Step 3: Model Building and Validation

-

Variable Selection: From the large pool of calculated descriptors, select a small, relevant subset that best correlates with the biological activity. This is a critical step to create a simple and interpretable model.

-

Model Generation: Using the selected descriptors for the training set, generate a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM).

-

Internal Validation (OECD Principle 4: Appropriate measures of goodness-of-fit, robustness and predictivity): Assess the robustness and stability of the model using cross-validation techniques on the training set (e.g., leave-one-out cross-validation). A high cross-validated correlation coefficient (q²) is indicative of a robust model.

-

External Validation: Use the trained model to predict the activity of the compounds in the external test set. The predictive power of the model is evaluated by the correlation coefficient (R²_pred) between the predicted and experimental activities for the test set. A high R²_pred value indicates good predictive ability.

Step 4: Defining the Applicability Domain (AD) (OECD Principle 3)

-

Define AD: The AD defines the chemical space in which the QSAR model can make reliable predictions. This is typically based on the range of descriptor values of the training set.

-

Check Compound: Ensure that this compound falls within the defined AD before accepting its predicted activity.

Step 5: Mechanistic Interpretation (OECD Principle 5)

-

Interpret Descriptors: Analyze the molecular descriptors included in the final QSAR model to gain insights into the structural features that are important for the desired biological activity. This provides a rationale for designing future compounds with improved potency.

Part 3: ADMET Profile Prediction

A potent compound is of little therapeutic value if it cannot reach its target in the body or if it is toxic. ADMET prediction provides an early warning of potential pharmacokinetic and toxicity issues.[4][5]

Several user-friendly and validated web servers allow for rapid ADMET profiling. We recommend using SwissADME and pkCSM for a comprehensive assessment.[4][22]

Step 1: Input Molecule

-

Navigate to the SwissADME or pkCSM web server.

-

Input the SMILES string for this compound (CC1=NC2=C(C=CC(Br)=C2)C(=O)N1) into the query box.

Step 2: Run Prediction and Analyze Results

-

Initiate the calculation. The server will compute a wide range of properties.

-

Analyze Key Parameters: Focus on the following key areas:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility, etc.

-

Pharmacokinetics (Absorption): Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor status.

-

Pharmacokinetics (Distribution): Blood-Brain Barrier (BBB) penetration, CNS permeability.

-

Pharmacokinetics (Metabolism): Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

-

Druglikeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.

-

Medicinal Chemistry Friendliness: Alerts for any potentially problematic fragments (e.g., Pan Assay Interference Compounds - PAINS).

-

Toxicity: Predictions for properties like AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).

-

Data Presentation and Interpretation

All quantitative data generated from this workflow should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Molecular Docking Scores

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Ligand | Reference Binding Affinity (kcal/mol) |

| EGFR | 1M17 | Value | Erlotinib | Value |

| Tubulin | 1SA0 | Value | Colchicine | Value |

| MRSA PBP2a | 4CJN | Value | Quinazolinone Ligand | Value |

| Binding affinities are hypothetical and would be filled in upon execution of the docking protocol. A more negative value suggests stronger binding. |

Table 2: Hypothetical QSAR Model Performance

| Parameter | Value | Interpretation |

| R² (Training Set) | > 0.6 | Goodness of fit |

| q² (LOO Cross-Validation) | > 0.5 | Model robustness |

| R²_pred (Test Set) | > 0.5 | Predictive ability |

| These are generally accepted threshold values for a predictive QSAR model. |

Table 3: Predicted ADMET Properties for this compound

| Property Class | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 239.07 | Within Lipinski's rule (<500) |

| LogP | Value | Indicator of lipophilicity | |

| Water Solubility | Value | Affects absorption and formulation | |

| Absorption | HIA | Value | High/Low intestinal absorption |

| Distribution | BBB Permeant | Yes/No | Ability to cross the blood-brain barrier |

| Metabolism | CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions | |

| Druglikeness | Lipinski's Rule | Yes (0 violations) | High probability of oral bioavailability |

| Toxicity | AMES Toxicity | Non-mutagen/Mutagen | Potential to cause DNA mutations |

| hERG I Inhibitor | Yes/No | Risk of cardiotoxicity | |

| Predicted values are hypothetical and would be generated by SwissADME or pkCSM. |

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous in-silico workflow for the preliminary bioactivity assessment of this compound. By integrating molecular docking, QSAR modeling, and ADMET prediction, we can generate a comprehensive profile of the molecule's potential as a therapeutic agent. The results from these computational studies serve as a critical decision-making tool, enabling researchers to form testable hypotheses about the compound's mechanism of action, prioritize it for chemical synthesis, and anticipate potential developmental hurdles.

The true value of in-silico prediction lies in its ability to guide and refine the experimental drug discovery process.[7] Favorable predictions from this workflow—such as strong binding affinity to a key cancer target, predicted activity from a robust QSAR model, and a clean ADMET profile—would provide a strong rationale for advancing this compound to in vitro validation. Conversely, predictions of poor binding, low activity, or significant toxicity liabilities would allow for early de-prioritization or guide chemical modifications to mitigate the identified risks. This "fail early, fail cheap" paradigm is essential for improving the efficiency and success rate of modern drug development.[5]

References

- 1. Rational selection of training and test sets for the development of validated QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. QSAR modeling software and virtual screening [qsar4u.com]

- 5. leskoff.com [leskoff.com]

- 6. leskoff.com [leskoff.com]

- 7. researchwithrowan.com [researchwithrowan.com]

- 8. researchgate.net [researchgate.net]

- 9. chemtoolshub.com [chemtoolshub.com]

- 10. GitHub - LabMolUFG/automated-qsar-framework: Automated framework for the curation of chemogenomics data and to develop QSAR models for virtual screening using the open-source KNIME software [github.com]

- 11. SDF Generator from SMILES [biotech.fyicenter.com]

- 12. SMILES to 2D or 3D SDF/Mol Converter [biotech.fyicenter.com]

- 13. Convert SMILES to 3D structure [novoprolabs.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scribd.com [scribd.com]

- 18. 2d-molecular-visualization.streamlit.app [2d-molecular-visualization.streamlit.app]

- 19. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]

- 20. sciencecodons.com [sciencecodons.com]

- 21. oecd.org [oecd.org]

- 22. one.oecd.org [one.oecd.org]

- 23. ijdra.com [ijdra.com]

- 24. neovarsity.org [neovarsity.org]

- 25. m.youtube.com [m.youtube.com]

- 26. youtube.com [youtube.com]

- 27. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]

- 28. optibrium.com [optibrium.com]

Methodological & Application

Application Notes & Protocols: A Field-Proven Guide to the Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives are recognized for their diverse pharmacological activities, making robust and reproducible synthetic routes essential for research and development.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic principles, critical process parameters, and field-proven insights for a successful two-step synthesis starting from 4-Bromoanthranilic acid. The protocol is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity through detailed explanations and authoritative references.

Introduction: The Significance of the Quinazolinone Core

The quinazolin-4(3H)-one nucleus is a privileged scaffold in pharmaceutical sciences, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] The strategic functionalization of this ring system allows for the fine-tuning of pharmacological profiles. The synthesis described herein focuses on a reliable and widely adopted pathway: the conversion of an anthranilic acid derivative into an intermediate benzoxazinone, followed by condensation with an ammonia source to yield the target quinazolinone.[4][5][6]

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved in a two-step sequence. The first step involves the acylation and subsequent dehydrative cyclization of 4-Bromoanthranilic acid using acetic anhydride to form a reactive benzoxazinone intermediate. The second step is the conversion of this intermediate into the final quinazolinone product via ammonolysis.

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

Reaction Principle and Mechanism

This initial step is a classic and efficient method for forming the 4H-3,1-benzoxazin-4-one ring system from anthranilic acid.[2][7] The reaction proceeds via two distinct phases:

-

N-Acetylation: The primary amino group (-NH₂) of 4-bromoanthranilic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. This results in the formation of N-acetyl-4-bromoanthranilic acid and releases a molecule of acetic acid.

-

Dehydrative Cyclization: Under thermal conditions, the newly formed N-acetyl group and the adjacent carboxylic acid group undergo an intramolecular cyclization. This process eliminates a molecule of water to form the stable, six-membered heterocyclic ring of the benzoxazinone intermediate.[8]

Caption: Mechanistic pathway for the formation of the benzoxazinone intermediate.

Experimental Protocol

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromoanthranilic acid.

-

Reagent Addition: In a fume hood, add an excess of acetic anhydride to the flask. The acetic anhydride serves as both the acetylating agent and the solvent.

-

Reaction: Gently heat the mixture with stirring using a heating mantle set to 130-140°C.[7] The solid will dissolve as the reaction progresses.

-

Monitoring: Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (1:2 v/v).[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue or oily product is the crude 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. It can often be used directly in the next step without further purification. If purification is desired, recrystallization from a suitable solvent like ethanol can be performed.[7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |

| 4-Bromoanthranilic Acid | 216.03 | 10 | 2.16 g | Starting Material |

| Acetic Anhydride | 102.09 | ~150 | 15 mL (excess) | Reagent and Solvent |

| Ethyl Acetate | - | - | As needed | TLC Eluent |

| n-Hexane | - | - | As needed | TLC Eluent |

Field Insights & Troubleshooting

-

Causality of Excess Acetic Anhydride: Using acetic anhydride in excess is critical. It drives the N-acetylation equilibrium forward and acts as a suitable solvent for the reactants.

-

Temperature Control: While reflux is necessary for the cyclization, excessive heat can lead to side product formation. A temperature range of 130-140°C is optimal.[7]

-

Moisture Sensitivity: Acetic anhydride is highly reactive with water. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the anhydride, which would reduce the yield.

-

Product Stability: The benzoxazinone intermediate is a reactive electrophile. While it can be isolated, it is often advantageous to proceed directly to the next step to minimize potential degradation.

Part 2: Synthesis of this compound (Final Product)

Reaction Principle and Mechanism

The conversion of the benzoxazinone intermediate to the quinazolinone is a nucleophilic acyl substitution followed by cyclization.[9]

-

Ring Opening: A nitrogen nucleophile, in this case, ammonia (generated from ammonium acetate), attacks the electrophilic carbonyl carbon of the benzoxazinone ring. This opens the ring to form an N-acyl-2-aminobenzamide intermediate.

-

Ring Closure: The terminal amide nitrogen of the intermediate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, followed by the elimination of a water molecule, to form the stable, six-membered pyrimidinone ring of the final quinazolinone product.

Caption: Mechanistic pathway for the conversion of benzoxazinone to quinazolinone.

Experimental Protocol

-

Setup: To the flask containing the crude 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate, add glacial acetic acid or another suitable solvent like ethanol.

-

Reagent Addition: Add an excess of ammonium acetate. Ammonium acetate serves as the ammonia source for the reaction.

-

Reaction: Heat the mixture to reflux (around 120°C for acetic acid) with stirring for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting benzoxazinone spot has been consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water or onto crushed ice.

-

Precipitation: The product will precipitate as a solid. Stir for 15-20 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield pure this compound.[10]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |

| Crude Benzoxazinone | 239.07 | ~10 (from Part 1) | ~2.4 g | Starting Material |

| Ammonium Acetate | 77.08 | 30 (3 equiv.) | 2.31 g | Ammonia Source |

| Glacial Acetic Acid | 60.05 | - | 20 mL | Solvent |

| Ethanol | - | - | As needed | Recrystallization |

Field Insights & Troubleshooting

-

Choice of Ammonia Source: Ammonium acetate is a convenient, solid reagent that decomposes upon heating to provide ammonia in situ. Other sources like formamide can also be used.[11]

-

Solvent Choice: Glacial acetic acid is an excellent solvent for this step as it readily dissolves the reactants and can help catalyze the dehydration step. However, other high-boiling polar solvents like DMF can also be effective.[9][12]

-

Purification is Key: The purity of the final product is critical for subsequent applications. Recrystallization is usually sufficient to obtain a high-purity solid. Ensure the product is completely dry before characterization.

-

Confirmation of Structure: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point) to confirm its identity and purity. The expected IUPAC name is this compound.[13]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Glacial acetic acid is corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This two-step protocol provides a reliable and scalable method for the synthesis of this compound from 4-Bromoanthranilic acid. By understanding the underlying chemical principles and paying close attention to critical process parameters, researchers can consistently obtain high yields of this valuable heterocyclic compound for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. ejppri.eg.net [ejppri.eg.net]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijarsct.co.in [ijarsct.co.in]

- 12. scispace.com [scispace.com]

- 13. This compound 95% | CAS: 403850-89-5 | AChemBlock [achemblock.com]

Protocol for Suzuki coupling reactions with 7-Bromo-2-methylquinazolin-4(3H)-one

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 7-Bromo-2-methylquinazolin-4(3H)-one

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: December 31, 2025

Abstract

The quinazolin-4(3H)-one framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile synthetic methodologies for carbon-carbon bond formation, enabling the precise functionalization of heterocyclic scaffolds.[2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with this compound. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting to facilitate the synthesis of novel 7-aryl-2-methylquinazolin-4(3H)-one derivatives.

Mechanistic Insights: The Engine of C-C Bond Formation

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle.[4] Understanding this mechanism is paramount for rational protocol design and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5]

-

Oxidative Addition : The cycle initiates with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square planar Pd(II) intermediate.[5][6] The choice of phosphine ligands is critical here; electron-rich and bulky ligands increase electron density on the palladium center, facilitating this insertion.[5][7]

-

Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron species to the palladium(II) center.[7] For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex (-B(OR)₃⁻).[7][8] This boronate then exchanges its organic moiety with the halide on the palladium complex.[9] The precise mechanism of this ligand transfer is complex and can be influenced by the base and solvent system.[7]

-

Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are expelled, forming the new C-C bond of the 7-aryl-2-methylquinazolin-4(3H)-one product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2][5][9]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol